Diosquinone
描述
Structure
2D Structure
3D Structure
属性
CAS 编号 |
50886-69-6 |
|---|---|
分子式 |
C22H14O7 |
分子量 |
390.3 g/mol |
IUPAC 名称 |
3-hydroxy-4-(5-hydroxy-7-methyl-1,4-dioxonaphthalen-2-yl)-5-methyl-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione |
InChI |
InChI=1S/C22H14O7/c1-7-3-9-15(12(23)4-7)13(24)6-11(17(9)25)14-8(2)5-10-16(19(14)27)20(28)22-21(29-22)18(10)26/h3-6,21-23,27H,1-2H3 |
InChI 键 |
AVBFKEHAFCGOKT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C5C(C4=O)O5)O |
规范 SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C=C(C2=O)C3=C(C4=C(C=C3C)C(=O)C5C(C4=O)O5)O |
同义词 |
diosquinone |
产品来源 |
United States |
Chemical Profile of Diosquinone
Structure and Properties
Diosquinone is a naphthoquinonylnaphthoquinone epoxide. Initially, its structure was misidentified, but it was later established to be an enantiomer of diospyrin (B1219850) epoxide. It is an optically active compound. The molecular formula for this compound is C₂₂H₁₄O₇, and it has a molecular weight of approximately 390.35 g/mol . Its formal IUPAC name is Naphth(2,3-b)oxirene-2,7-dione, 4-(1,4-dihydro-5-hydroxy-7-methyl-1,4-dioxo-2-naphthalenyl)-1a,7a-dihydro-3-hydroxy-5-methyl-. The structure contains an epoxide ring, a feature that contributes to its reactivity and biological activity.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 50886-69-6 | |
| Molecular Formula | C₂₂H₁₄O₇ | |
| Molecular Weight | 390.35 g/mol | |
| IUPAC Name | Naphth(2,3-b)oxirene-2,7-dione, 4-(1,4-dihydro-5-hydroxy-7-methyl-1,4-dioxo-2-naphthalenyl)-1a,7a-dihydro-3-hydroxy-5-methyl- | |
| Appearance | Solid powder |
Diospyros tricolor Research
Synthesis and Biosynthesis
This compound is structurally related to diospyrin, another dimeric naphthoquinone. Research has shown that this compound can be chemically derived from diospyrin. The epoxidation of diospyrin using sodium perborate (B1237305) yields a racemic mixture whose spectral properties are identical to those of natural this compound. Conversely, treatment of this compound with zinc, sodium iodide, and sodium acetate (B1210297) in acetic acid removes the epoxide group to afford diospyrin, confirming the structural relationship between the two compounds.
The total synthesis of the precursor, diospyrin, has been achieved. The synthetic strategy involves the creation of two different naphthalene (B1677914) precursors which are then joined. Key reactions in this synthesis include the Diels-Alder reaction to form the naphthalene rings. The biosynthesis of dimeric naphthoquinones like diospyrin in plants is believed to involve the coupling of two 7-methyljuglone (B1678795) units.
Biosynthetic Pathways and Chemical Derivatization of Diosquinone
Proposed Biosynthetic Routes to Diosquinone and Related Naphthoquinones
Naphthoquinones, as a class of secondary metabolites, are widely distributed in nature, particularly in plants, fungi, and bacteria . In higher plants, the biosynthesis of 1,4-naphthoquinones is complex and can proceed through several distinct pathways, often starting from precursors derived from the acetate-malonate, mevalonic acid, chorismic acid, or p-hydroxybenzoic acid metabolic routes .
Diospyrin (B1219850), a dimeric naphthoquinone closely related to this compound, is understood to be formed by the coupling of two 7-methyljuglone (B1678795) units . Proposed synthetic strategies for diospyrin involve the joining of these units, potentially via cross-coupling reactions such as the Suzuki-Miyaura coupling . While specific biochemical steps leading to the formation of the epoxide functionality in this compound are not extensively detailed in the literature, its occurrence alongside diospyrin in Diospyros species suggests a shared or related biosynthetic origin. This compound has been isolated from the root bark of Diospyros mespiliformis and Diospyros tricolor, among other Diospyros species . The genus Diospyros is a significant source of naphthoquinones, with over 200 compounds identified, demonstrating a rich phytochemical profile .
Research into Antiproliferative and Apoptotic Mechanisms
The antiproliferative and apoptotic effects of this compound are multifaceted, involving the modulation of key cellular processes that govern cell growth and survival. Studies have indicated that this compound can interfere with cell cycle progression and trigger cell death pathways, suggesting its potential as an anticancer agent.
Cell Cycle Modulation Studies
Research has shown that this compound can impede the progression of cancer cells through the cell cycle, leading to a halt in proliferation. While specific studies detailing this compound's precise effects on cell cycle phases are limited in the reviewed literature, related naphthoquinones and general principles of cell cycle arrest in cancer therapy provide a framework for understanding its potential actions. Compounds with similar structures are known to induce cell cycle arrest, often at the G1 or G2/M phases, by interfering with the activity of cyclin-dependent kinases (CDKs) or other regulatory proteins . Such arrest prevents cells from entering replication or mitosis, thereby limiting tumor growth. For instance, diosgenin (B1670711), a related plant steroid, has been shown to induce cell cycle arrest in the G1 phase in osteosarcoma cells, correlating with inhibited cell growth . While this compound's specific cell cycle targets remain an area for further investigation, its antiproliferative activity suggests a role in cell cycle regulation.
Induction of Programmed Cell Death Pathways
A significant aspect of this compound's anticancer potential lies in its ability to induce apoptosis, or programmed cell death. This process is a tightly regulated mechanism that eliminates damaged or unwanted cells without causing inflammation. This compound appears to activate multiple apoptotic pathways, contributing to its cytotoxic effects.
Caspase Cascade Activation Research
Caspases are a family of cysteine proteases that play a central role in executing apoptosis creative-diagnostics.com. They are activated in a cascade, starting with initiator caspases and leading to the activation of executioner caspases, which dismantle cellular components. Research on related compounds, such as diosgenin, has demonstrated the induction of apoptosis through the activation of the caspase pathway, specifically involving caspase-9 and caspase-3 . While direct evidence for this compound's activation of the caspase cascade is still emerging, its observed apoptotic effects in preclinical models strongly suggest that caspase activation is a key mechanism . For example, studies on other naphthoquinones indicate that they can trigger the intrinsic apoptotic pathway, which culminates in caspase activation .
Bcl-2 Family Protein Regulation
The Bcl-2 family of proteins is a critical regulator of the intrinsic apoptotic pathway, balancing cell survival and death by controlling mitochondrial outer membrane permeabilization (MOMP) . Anti-apoptotic members (e.g., Bcl-2, Bcl-xL) inhibit apoptosis by sequestering pro-apoptotic members (e.g., Bax, Bak), while pro-apoptotic members promote MOMP and the release of cytochrome c. Preclinical studies with compounds like diosgenin have shown a downregulation of Bcl-2 expression, contributing to apoptosis . Although specific data for this compound are limited, it is plausible that it influences the Bcl-2 family protein balance to promote apoptosis. Disrupting this balance in favor of pro-apoptotic proteins is a common strategy for anticancer agents.
Poly (ADP-ribose) Polymerase (PARP) Cleavage Investigations
Poly (ADP-ribose) polymerase (PARP) is a nuclear enzyme involved in DNA repair and genomic stability . During apoptosis, PARP is cleaved by activated caspases, most notably caspase-3, into 89 kDa and 24 kDa fragments. This cleavage is considered a hallmark of apoptosis . While direct studies on this compound's effect on PARP cleavage are not extensively detailed in the retrieved literature, its induction of apoptosis implies that PARP cleavage likely occurs as part of its mechanism. Other naphthoquinones have been shown to induce PARP cleavage, serving as an indicator of their apoptotic activity .
Generation of Reactive Oxygen Species (ROS) and Redox Cycling Research
The generation of reactive oxygen species (ROS) and redox cycling are recognized mechanisms through which many quinone-based compounds exert their cytotoxic effects researchgate.net. Redox cycling involves the repeated reduction and oxidation of a molecule, leading to the continuous production of superoxide (B77818) radicals and other ROS. These ROS can damage cellular macromolecules like DNA, proteins, and lipids, leading to oxidative stress and triggering apoptotic pathways. Naphthoquinones are particularly known for their ability to undergo redox cycling. For example, doxorubicin, a well-known anthracycline with a quinone structure, generates ROS through this mechanism, contributing to its cardiotoxicity and anticancer effects researchgate.net. While specific studies quantifying ROS generation by this compound are not explicitly detailed in the provided search results, its classification as a naphthoquinone epoxide suggests that ROS generation and redox cycling are highly probable mechanisms contributing to its antiproliferative and apoptotic activities .
Interference with Intracellular Signal Transduction Pathways
Research into the precise mechanisms by which this compound modulates intracellular signal transduction pathways in preclinical models is an emerging area. While extensive studies have investigated other natural compounds for their effects on key cellular signaling cascades, specific, detailed findings for this compound are not comprehensively available in the current literature.
Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation
Specific research findings detailing this compound's direct modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway in preclinical models are not extensively documented in the provided search results. The MAPK pathway, comprising key kinases such as ERK, JNK, and p38, plays a critical role in cellular responses to various stimuli, including growth factors, cytokines, and stress, and is frequently dysregulated in cancer. However, direct evidence linking this compound to the activation or inhibition of these specific MAPK cascades in preclinical cancer models is lacking.
PI3K/Akt Signaling Pathway Investigations
Investigations into the specific effects of this compound on the Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway in preclinical settings are not detailed in the available literature. The PI3K/Akt pathway is a central regulator of cell growth, survival, proliferation, and metabolism, and its aberrant activation is implicated in numerous human cancers. While other natural products and synthetic compounds have been studied for their interactions with this pathway, specific preclinical data for this compound's modulation of PI3K/Akt signaling is not yet established.
NF-κB Pathway Inhibition Research
Specific research findings on this compound's inhibition of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway in preclinical models are not comprehensively available in the provided search results. The NF-κB pathway is a critical regulator of inflammation, immunity, and cell survival, and its constitutive activation is a hallmark of many cancers, contributing to proliferation, angiogenesis, and resistance to apoptosis. While other compounds have demonstrated NF-κB inhibitory activity, direct evidence for this compound's action on this pathway remains to be elucidated.
Wnt/β-catenin Signaling Pathway Studies
Studies specifically investigating the impact of this compound on the Wnt/β-catenin signaling pathway in preclinical models are not detailed in the available literature. This pathway is fundamental to embryonic development and tissue homeostasis, and its dysregulation is strongly associated with various cancers, influencing processes such as cell proliferation, differentiation, and stem cell maintenance. Currently, there is no specific information linking this compound to the modulation of Wnt/β-catenin signaling.
p53-Independent Mechanisms of Action
Recent studies have indicated that this compound exhibits increased cytotoxicity against cancer cell lines, including those with a compromised p53 pathway . Specifically, enhanced cytotoxicity of this compound against p53 mutant cell lines has been reported in breast, colon, prostate, and glioblastoma tumor cell lines . While this suggests this compound may retain or enhance its efficacy in the absence of functional p53, detailed preclinical research specifically elucidating the p53-independent mechanisms of action for this compound is not yet available.
Targeting Specific Cellular Proteins and Enzymes
The precise cellular proteins or enzymes that this compound directly targets to exert its pharmacological effects have not been identified in the provided search results. While general cellular processes such as protein degradation via the ubiquitin-proteasome system and enzyme targeting strategies in drug design are known , there is a lack of specific preclinical data linking this compound to particular protein or enzyme targets.
Data Tables
No specific quantitative data or detailed experimental findings directly linking this compound to the modulation of the aforementioned signal transduction pathways or the targeting of specific cellular proteins and enzymes were found in the provided search results. Therefore, a data table summarizing such findings for this compound cannot be generated at this time.
Compound List
this compound
NQO1 Enzyme Interactions
NAD(P)H:quinone oxidoreductase 1 (NQO1), also known as DT-diaphorase, is a flavoenzyme crucial for cellular defense against oxidative stress and toxic quinones . NQO1 catalyzes the obligatory two-electron reduction of quinones to hydroquinones, a process that prevents the formation of reactive semiquinone radicals and subsequent reactive oxygen species (ROS) generation through redox cycling . This enzyme is often overexpressed in various cancer cells, providing them with a survival advantage against oxidative stress and certain chemotherapies patsnap.com.
Research indicates that NQO1 plays a significant role in the metabolism of quinone-based compounds, including potential therapeutic agents. While specific studies detailing this compound's direct interaction with NQO1 are limited in the provided search results, the general understanding of NQO1's function suggests that quinone compounds like this compound could potentially be substrates or modulators of this enzyme's activity iiserpune.ac.in. NQO1's role in detoxifying quinones by converting them to hydroquinones is a primary mechanism of cellular protection . Conversely, NQO1 can also bioactivate certain quinones, leading to the generation of ROS and cellular damage, a strategy explored in cancer therapeutics . The enzyme's interaction with various pharmacological agents, endogenous biochemicals, and environmental contaminants is a subject of ongoing study, highlighting its broad relevance in cellular redox control . Furthermore, NQO1 has been observed to localize with mitotic spindles in human cells, suggesting roles beyond simple redox reactions, and its interactions with proteins like p53 are also documented .
DNA Topoisomerase Inhibition Research
Information regarding this compound's specific research on DNA topoisomerase inhibition was not found in the provided search results.
UPF1 Protein Modulation Studies
Information regarding this compound's specific research on UPF1 protein modulation was not found in the provided search results.
Anti-Inflammatory Modulatory Research
Research into the anti-inflammatory properties of this compound is an emerging area, with studies exploring its effects on key mediators of the inflammatory response.
Nitric Oxide (NO) Production Regulation in Immune Cells
The regulation of nitric oxide (NO) production in immune cells is a critical aspect of the inflammatory response. While direct studies on this compound's effect on NO production in immune cells were not explicitly detailed in the provided search results, compounds with quinone structures are known to interact with cellular redox pathways that can influence NO synthesis. For instance, NQO1, which is involved in quinone metabolism, has roles in cellular defense and can indirectly impact inflammatory signaling . Further research would be needed to elucidate this compound's specific mechanisms of action in modulating NO production in immune cells.
Antimicrobial Efficacy and Mechanistic Studies
Specific research findings detailing the antimicrobial efficacy or mechanistic studies of this compound were not found within the provided search results.
Antibacterial Activity Investigations
Research into the antibacterial capabilities of this compound has primarily focused on its efficacy against various bacterial strains, including Gram-positive species.
Research against Gram-Positive Bacterial Strains
Studies have investigated the minimum inhibitory concentrations (MICs) of this compound against Gram-positive bacteria. One study reported that this compound exhibited MIC values ranging from 3 to 30 µg/mL against Staphylococcus aureus strains (NCTC 6571 and E3T) . These findings suggest a notable level of activity against this common Gram-positive pathogen. While data for other specific Gram-positive bacterial strains directly attributed to this compound is less prevalent in the reviewed literature, its activity against S. aureus indicates potential for further exploration in this area.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound Against Gram-Positive Bacterial Strains
| Bacterial Strain | MIC Range (µg/mL) | Source |
| Staphylococcus aureus | 3 – 30 |
Inhibition Zone Studies
Inhibition zone studies, often conducted using the disk diffusion method, provide a visual assessment of a compound's antibacterial potency. One investigation reported an inhibition zone of 20 mm against Staphylococcus aureus for this compound, suggesting a significant zone of inhibition . This result further supports the antibacterial potential of this compound against Gram-positive bacteria.
Table 2: Inhibition Zone Diameters of this compound Against Bacterial Strains
| Bacterial Strain | Inhibition Zone (mm) | Source |
| Staphylococcus aureus | 20 |
Antifungal Activity Research
This compound has also been examined for its effects on pathogenic fungi, particularly concerning growth inhibition and the reduction of mycotoxin production.
Inhibition of Pathogenic Fungi Growth
Investigations into the antifungal activity of this compound have identified its effects on the growth of fungi such as Aspergillus flavus and Aspergillus parasiticus. This compound (DQ) demonstrated weak inhibition of the vegetative growth of both A. flavus and A. parasiticus, with a 50% minimum inhibitory concentration (MIC50) reported as greater than 100 µg/mL for both species .
Table 3: 50% Minimum Inhibitory Concentrations (MIC50) of this compound Against Pathogenic Fungi
| Fungal Species | MIC50 (µg/mL) | Source |
| Aspergillus flavus | > 100 | |
| Aspergillus parasiticus | > 100 |
Aflatoxin Production Reduction Studies
Beyond direct growth inhibition, this compound has shown efficacy in reducing the production of aflatoxins, potent mycotoxins produced by Aspergillus species. In studies involving A. flavus, this compound strongly reduced total aflatoxin production from an initial level of 157 ng/plate down to 36 ng/plate when applied at a concentration of 100 µg/mL . Similarly, for A. parasiticus, this compound treatment at 100 µg/mL significantly decreased total aflatoxin production from 1,145 ng/plate to 45 ng/plate . These findings highlight this compound's potential as an anti-aflatoxigenic agent.
Table 4: Reduction of Aflatoxin Production by this compound
| Fungal Species | Control Aflatoxin (ng/plate) | Aflatoxin after DQ Treatment (ng/plate) | DQ Concentration (µg/mL) | Source |
| Aspergillus flavus | 157 | 36 | 100 | |
| Aspergillus parasiticus | 1,145 | 45 | 100 |
Antioxidant Activity Research and Redox Properties
A review of the available preclinical research on this compound did not yield specific studies detailing its antioxidant activity or redox properties. While related compounds and other natural products have been investigated for these characteristics, direct experimental data for this compound in this domain was not identified within the scope of this review.
Compound List:
this compound (DQ)
Table of Compounds
Structure Activity Relationship Sar Studies of Diosquinone and Its Analogs
Elucidation of Key Structural Features for Biological Activity
The inherent biological activity of Diosquinone and its related compounds is deeply rooted in their core chemical architecture. The naphthoquinone scaffold itself is a recurring motif associated with diverse pharmacological properties, including cytotoxic and anticancer activities, often mediated through mechanisms involving reactive oxygen species (ROS) generation and interaction with various cellular targets . For this compound specifically, its classification as a naphthoquinone epoxide highlights the potential significance of this epoxide functionality in its biological interactions .
Studies on synthetic analogs further illuminate crucial structural requirements. For instance, in the development of diosgenin-1,4-quinone hybrids, the 1,4-quinone moiety was identified as essential for antiproliferative activity . Beyond the core structure, the presence and nature of substituents play a critical role. Research on various naphthoquinone derivatives has indicated that the incorporation of cyano groups can enhance activity . Similarly, the attachment of heterocyclic moieties such as thiophene, pyridine (B92270), and thiazole (B1198619) to the naphthoquinone ring system has been correlated with increased cytotoxic and antioxidant properties .
| Key Structural Feature | Associated Biological Activity/Observation | Reference(s) |
| Naphthoquinone scaffold | Cytotoxic, anticancer, antioxidant activities; ROS generation | |
| Naphthoquinone epoxide | Cytotoxic activity | |
| 1,4-Quinone moiety | Essential for antiproliferative activity (in diosgenin (B1670711) hybrids) | |
| Cyano groups (on naphthoquinones) | Enhanced activity (cytotoxic and antioxidant) | |
| Heterocyclic moieties (e.g., thiophene, pyridine, thiazole) | Increased cytotoxic and antioxidant activity | |
| Lipophilicity | Influences potency (e.g., this compound more active than p-hydroquinone at lower concentrations) |
Influence of Functional Group Modifications on Potency and Selectivity
Modifying functional groups on the this compound scaffold or its analogs allows for fine-tuning of biological activity, leading to enhanced potency and, ideally, improved selectivity. SAR studies on various quinonoid compounds provide valuable insights into these structure-activity relationships.
In the context of diosgenin-1,4-quinone hybrids , SAR analysis revealed that the specific type of 1,4-quinone moiety significantly impacted antiproliferative activity . For instance, hybrid 11a exhibited substantial cytotoxicity against the HepG2 cell line, demonstrating a potency 35-fold greater than diosgenin itself . This highlights how conjugating a steroidal sapogenin like diosgenin with a quinone system can dramatically alter biological effects.
Research on diospyrin (B1219850) analogs has also yielded important SAR findings. Diospyrin diethyl ether, for example, outperformed diospyrin and other derivatives in certain screening experiments, suggesting that ether modifications can enhance activity . Similarly, 8-hydroxydiospyrin demonstrated significant cytotoxic activity, indicating that the introduction of hydroxyl groups at specific positions can be beneficial .
Studies on other naphthoquinone derivatives have further underscored the impact of functional group additions. The presence of two cyano groups in certain naphthoquinones was associated with higher activity compared to analogs with fewer or no cyano groups . Likewise, the incorporation of thiazole moieties enhanced activity, while the presence of pyridine and insole moieties significantly increased antioxidant activity .
In a broader sense, medicinal chemistry principles emphasize that altering functional groups can profoundly affect a molecule's properties, including its ability to interact with biological targets, its solubility, and its metabolic stability . For example, introducing or modifying hydroxyl groups can alter hydrogen bonding capabilities, while adding alkyl or aryl groups can increase lipophilicity and influence binding to hydrophobic pockets . These modifications are key to optimizing a compound's pharmacological profile.
| Compound/Analog Class | Modification/Feature | Observed Effect on Activity | Reference(s) |
| Diosgenin-1,4-quinone hybrids | Type of 1,4-quinone moiety | Activities depend on the moiety. Hybrid 11a showed significant cytotoxicity against HepG2 (IC50 = 1.76 μM). | |
| Diospyrin | Diethyl ether derivative | Outperformed diospyrin and other derivatives in some screening experiments. | |
| Diospyrin | 8-hydroxy derivative | Showed significant cytotoxic activity (IC50: 36.91 ppm, compared to diospyrin IC50: 47.40 ppm). | |
| Naphthoquinones | Presence of two cyano groups | Higher activity observed. | |
| Naphthoquinones | Presence of thiazole moiety | Higher activity observed. | |
| Naphthoquinones | Presence of pyridine and insole moieties | Significantly increased antioxidant activity. | |
| Diosgenin derivatives (without F ring) | Aliphatic and aromatic esters | No anti-tumor activity in vitro. | |
| Diosgenin derivatives (with F ring) | Triazole bromides | Achieved fairly good anti-tumor activity in vitro; larger hydrophobic groups led to better activity. Stronger hydrogen bonding and dipole-dipole interactions also improved activity. |
Computational Modeling and Molecular Docking in SAR Elucidation
Computational approaches, including molecular modeling and docking, are indispensable tools for understanding and predicting the SAR of compounds like this compound. These in silico methods allow researchers to probe molecular interactions, predict binding affinities, and guide the design of novel analogs with improved properties.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to another when bound to each other, thereby estimating the binding affinity. For quinones and their derivatives, docking studies have been employed to investigate their interactions with key enzymes involved in cellular processes, such as oxidoreductases like NQO1 (NAD(P)H:quinone oxidoreductase 1) . These studies can reveal specific binding modes and identify crucial amino acid residues involved in the interaction. For example, molecular docking studies indicated an interaction between a potent diosgenin-1,4-quinone hybrid (11a) and the NQO1 enzyme .
Further computational investigations have explored the binding of various quinone types to reductase enzymes, suggesting that anthraquinones generally exhibit higher binding affinities than naphthoquinones and benzoquinones, with the number of benzene (B151609) rings influencing affinity . These studies provide insights into how structural variations affect target engagement.
More advanced computational methods, including deep learning-based approaches, are emerging for predicting protein-ligand binding affinities with increasing accuracy . These methods leverage complex algorithms to analyze structural and sequence data, aiming to predict how strongly a compound will bind to its biological target. Such predictive models are crucial for prioritizing potential drug candidates and understanding the molecular basis of their activity.
| Target Enzyme/Protein | Ligand/Analog Example | Predicted Binding Affinity/Score (Example) | Key Interactions Identified (Example) | Reference(s) |
| NQO1 enzyme | Diosgenin-1,4-quinone hybrid 11a | Not specified | Not specified | |
| Reductase enzymes | Anthraquinones | Higher affinity than naphthoquinones | Not specified | |
| Reductase enzymes | Naphthoquinones | Intermediate affinity | Not specified | |
| Reductase enzymes | Benzoquinones | Lower affinity | Not specified | |
| p-glycoprotein (6C0V) | Quinoline (B57606) derivative 17 | -9.22 kcal/mol | Hydrophobic and H-bond interactions |
Computational modeling and molecular docking are powerful tools for in silico screening of compound libraries, identifying potential lead compounds, and designing novel molecules with optimized SAR. By simulating the interaction of numerous compounds with a target protein, researchers can efficiently filter out less promising candidates and focus experimental efforts on those with higher predicted activity .
Quantitative Structure-Activity Relationship (QSAR) models build mathematical relationships between a molecule's structural features and its biological activity. These models can predict the activity of new, unsynthesized compounds, thereby guiding the rational design of more potent and selective analogs . For example, QSAR and molecular docking studies are employed to design new quinoline derivatives with enhanced inhibitory effects on targets like p-glycoprotein, aiming to combat multidrug resistance in cancer .
The process involves identifying key pharmacophoric features of active compounds, using these to build predictive models, and then virtually screening or designing new molecules that possess these desired features. This iterative process of computational prediction and experimental validation accelerates the drug discovery pipeline and increases the likelihood of identifying effective therapeutic agents.
Compound List:
this compound
Diosgenin
Plumbagin
Plastoquinone (PQ)
Diospyrin
Diospyrin diethyl ether
8-hydroxydiospyrin
Hybrid 11a (Diosgenin-1,4-quinone hybrid)
Naphthoquinones
Anthraquinones
Benzoquinones
Lawsone
Emodin
Chrysophanol
Fluorouracil
Quinoline derivatives
4-quinolone derivatives
Advanced Research Methodologies and Analytical Techniques in Diosquinone Studies
High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) for Purity and Identity
High-Performance Liquid Chromatography (HPLC), often coupled with a Diode Array Detector (DAD) or Mass Spectrometer (MS), is a cornerstone technique for assessing the purity and confirming the identity of Diosquinone. HPLC separates compounds based on their differential partitioning between a stationary phase and a mobile liquid phase. For this compound, reversed-phase HPLC using columns like Spherisorb ODS2 is common, with mobile phases typically consisting of mixtures of water (often with acetic acid) and methanol (B129727) or acetonitrile (B52724) . Detection at specific wavelengths, such as 255 nm, allows for the quantification of this compound and the detection of impurities .
Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation patterns of this compound, aiding in its definitive identification. When coupled with HPLC (HPLC-MS), it offers a powerful tool for analyzing complex mixtures, confirming the presence of this compound, and identifying co-eluting impurities or related compounds . The molecular formula of this compound has been identified as C22H14O7, with an exact mass of 390.07 and a molecular weight of 390.350 .
Table 1: HPLC Parameters for this compound Analysis
| Parameter | Description | Typical Values/Conditions | Reference |
| Column | Stationary phase for separation | Spherisorb ODS2 (250 x 4.6 mm, 5 µm) | |
| Mobile Phase | Solvent mixture for elution | Gradient elution: Acetic acid 5% in water (A) and Methanol (B) ; Acetonitrile-water (90:10, v/v) ; Acetonitrile-water (gradient elution) | |
| Flow Rate | Rate at which mobile phase passes through the column | Typically 1 mL/min | |
| Detection Wavelength | Wavelength for UV-Vis detection | 255 nm ; 203 nm ; 344 nm ; 289 nm | |
| Purity Assessment | Determination of the percentage of this compound in a sample | Assessed by comparing peak area of this compound to total peak area; purity typically >98% |
Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Elucidation (General Application)
Infrared (IR) spectroscopy identifies functional groups present in this compound by detecting the absorption of specific infrared radiation frequencies corresponding to molecular vibrations . This compound exhibits characteristic IR bands indicative of its functional groups, such as those for carbonyl (C=O) groups typical of quinones (e.g., around 1698, 1665-1645, and 1642 cm⁻¹) and hydroxyl (O-H) groups . These spectroscopic methods, when used in combination, provide a comprehensive picture of this compound's molecular architecture.
In Vitro Cell-Based Assays for Biological Activity Evaluation
In vitro cell-based assays are critical for evaluating the biological activities of this compound, offering insights into its potential therapeutic effects or mechanisms of action. These assays allow researchers to study cellular responses to this compound under controlled conditions.
Cell Proliferation and Viability Assays
Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly employed to assess the impact of this compound on cell proliferation and viability . The MTT assay measures the metabolic activity of living cells, which convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals. The intensity of the purple color, measured spectrophotometrically, is proportional to the number of viable cells . Studies have shown that this compound can exhibit cytotoxicity, leading to a reduction in cell viability in various cancer cell lines . For instance, this compound has demonstrated toxicity at concentrations of 2.5 µM, causing approximately 35% cell death relative to control in one study .
Table 2: Cell Viability and Proliferation Data for this compound
| Cell Line / Model | Treatment Concentration | Effect on Cell Viability/Proliferation | Assay Used | Key Finding / IC₅₀ (if available) | Reference |
| RAW 264.7 Macrophages | 1.5 µM | Non-cytotoxic at tested concentration | Not specified | Non-cytotoxic | |
| Cancer Cell Lines | 2.5 µM | Cytotoxic (approx. 35% cell death) | Not specified | Cytotoxic | |
| Cancer Cell Lines | 5 µM | Cytotoxic (approx. 35% cell death) | Not specified | Cytotoxic |
Apoptosis and Necrosis Detection Assays
Apoptosis (programmed cell death) and necrosis (unprogrammed cell death) detection assays are used to determine if this compound induces cell death through specific pathways. Techniques such as Annexin V/Propidium Iodide (PI) staining, flow cytometry, or caspase activity assays are employed . While specific studies detailing this compound's direct induction of apoptosis are less prevalent in the initial search results, related naphthoquinones and compounds from the Diospyros genus have been shown to induce apoptosis . For example, diosgenin (B1670711), a related compound, has been shown to induce apoptosis in human prostate cancer cells .
Reactive Oxygen Species (ROS) Measurement
The generation of Reactive Oxygen Species (ROS) is a common mechanism by which many bioactive compounds exert their effects, including inducing oxidative stress and cell death. Assays employing fluorescent probes like 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCF-DA) are used to measure intracellular ROS levels . Studies on diospyrin (B1219850), a related naphthoquinonoid, have indicated its capacity to generate ROS in tumor cells, correlating with its cytotoxicity . While direct ROS generation data for this compound itself is not extensively detailed in the provided snippets, its structural similarity to other ROS-generating naphthoquinones suggests this as a potential area of investigation.
Enzyme Activity Assays
Enzyme activity assays are utilized to investigate whether this compound can modulate the activity of specific enzymes, which are key targets in many cellular processes and disease states. For example, studies on other naphthoquinones have explored their potential to inhibit enzymes involved in allergic responses, such as hyaluronidase (B3051955) and lipoxidase (B8822775) . While specific enzyme targets for this compound are not detailed in the provided search results, its biological activities suggest potential interactions with various enzymatic pathways.
Gene and Protein Expression Analysis (Western Blot, RT-qPCR)
Gene and protein expression analyses are fundamental to understanding how a compound like this compound influences cellular processes. These techniques allow researchers to quantify changes in the abundance of specific messenger RNA (mRNA) molecules and their corresponding proteins, thereby revealing the molecular targets and pathways affected by the compound.
Quantitative Reverse Transcription Polymerase Chain Reaction (RT-qPCR) is a sensitive method used to measure the expression levels of specific genes at the mRNA level . By analyzing mRNA abundance, researchers can infer changes in gene transcription that may occur in response to this compound treatment. This is particularly relevant for identifying genes involved in critical cellular functions such as cell proliferation, apoptosis, cell cycle regulation, or stress responses, which are often modulated by cytotoxic agents .
Western Blotting is a widely used technique for detecting and quantifying specific proteins in a sample . It complements RT-qPCR by assessing protein levels, which can differ from mRNA levels due to post-transcriptional and post-translational modifications. By examining protein expression, researchers can confirm whether changes observed at the mRNA level translate into altered protein abundance, and identify key proteins that may be direct or indirect targets of this compound . For instance, if this compound is found to induce apoptosis, Western Blotting could be used to quantify the expression of pro-apoptotic proteins (e.g., Bax, cleaved caspase-3) or anti-apoptotic proteins (e.g., Bcl-2) .
Illustrative Data Table: Gene and Protein Expression Changes Following this compound Treatment
This table represents hypothetical data illustrating the type of findings obtained from RT-qPCR and Western Blot analyses when investigating the effects of this compound on cancer cells.
| Target Gene/Protein | Analyzed By | Condition | Relative Expression (Fold Change) | Significance (p-value) |
| BAX (Pro-apoptotic) | RT-qPCR | This compound (10 µM, 24h) | +2.5 | < 0.01 |
| BCL2 (Anti-apoptotic) | RT-qPCR | This compound (10 µM, 24h) | -0.6 | < 0.05 |
| Caspase-3 (Active) | Western Blot | This compound (10 µM, 24h) | +3.1 | < 0.01 |
| Cyclin D1 (Cell Cycle) | Western Blot | This compound (10 µM, 24h) | -0.4 | < 0.05 |
| Survivin (Anti-apoptotic) | Western Blot | This compound (10 µM, 24h) | -0.7 | < 0.05 |
Note: The data presented in this table is illustrative and represents the potential outcomes of applying these techniques to study this compound's effects on cellular pathways. Specific targets and quantitative values would be derived from experimental results.
Computational Chemistry and Bioinformatics Approaches
Computational chemistry and bioinformatics provide powerful tools to complement experimental studies, enabling the prediction and analysis of molecular interactions, network dynamics, and biological pathway involvement.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations are computational methods that model the physical movements of atoms and molecules over time by solving Newton's equations of motion . These simulations allow researchers to investigate the dynamic behavior of molecules, their interactions with biological targets (such as proteins or DNA), and their conformational changes in response to environmental factors. For this compound, MD simulations could be employed to:
Predict Binding Modes: Simulate the interaction of this compound with potential protein targets to understand the binding affinity, key interacting residues, and stability of the complex .
Analyze Membrane Interactions: Investigate how this compound interacts with lipid bilayers, which is relevant given its potential to disrupt cellular membranes .
Explore Conformational Flexibility: Understand the dynamic structural landscape of this compound and its targets, which can influence biological activity.
Illustrative Data Table: Molecular Dynamics Simulation Parameters for this compound-Target Interaction
This table provides hypothetical parameters that might be extracted from MD simulations of this compound interacting with a target protein.
| Parameter | Value (Simulated) | Unit | Interpretation |
| Binding Energy | -75.2 | kcal/mol | Indicates favorable interaction strength. |
| Root Mean Square Deviation (RMSD) | 2.1 | Å | Measures structural stability of the this compound-protein complex over time. |
| Hydrogen Bonds (Number) | 5 | Count | Number of stable hydrogen bonds formed between this compound and the protein. |
| Key Residue Interactions | Arg123, Tyr190 | Amino Acid | Identifies specific amino acids crucial for binding. |
| Solvent Accessible Surface Area (SASA) Reduction | 150 | Ų | Indicates the extent of ligand burial upon binding. |
Note: The data presented in this table is illustrative and represents the type of quantitative output generated by MD simulations. Specific values would depend on the chosen target and simulation setup.
Network Analysis of Protein-Protein Interactions
Protein-Protein Interaction (PPI) network analysis is a powerful bioinformatics approach used to map the complex web of physical interactions between proteins within a cell . These networks provide insights into cellular functions, signaling pathways, and the roles of individual proteins, especially "hub" proteins that are highly connected and critical for network integrity. Applying PPI network analysis to this compound research could involve:
Identifying Key Molecular Players: Analyzing known PPIs of proteins whose expression is altered by this compound to identify central proteins or pathways that are significantly affected.
Predicting Novel Targets: Using network topology and known interactions to predict potential protein targets or pathways that this compound might modulate, even if not directly measured by expression studies.
Understanding Cellular Response: Mapping how this compound might disrupt or reconfigure cellular networks to achieve its biological effects, such as inhibiting proliferation or inducing apoptosis.
Illustrative Data Table: Potential Hub Proteins in a this compound-Affected Network
This table lists hypothetical hub proteins identified through PPI network analysis relevant to cellular processes potentially influenced by this compound.
| Protein Name | Degree (Connectivity) | Betweenness Centrality | Role in Cancer Pathways | Potential Relevance to this compound |
| TP53 | 150 | 0.15 | Tumor Suppressor | Modulation of cell cycle/apoptosis |
| MAPK1 | 120 | 0.12 | Cell Proliferation | Potential downstream target |
| BCL2 | 90 | 0.08 | Apoptosis Regulation | Direct modulation of apoptosis |
| EGFR | 110 | 0.10 | Cell Growth/Survival | Common cancer target |
| NF-κB | 100 | 0.09 | Inflammation/Survival | Potential signaling pathway target |
Note: The data presented in this table is illustrative and represents the type of information derived from PPI network analysis. Hub proteins and their roles are hypothetical in the context of direct this compound research.
Pathway Enrichment Analysis
Pathway enrichment analysis is a computational method used to identify biological pathways or functional categories that are significantly overrepresented in a given list of genes or proteins . This technique is invaluable for interpreting large datasets, such as those generated from gene expression studies. When applied to data from this compound-treated cells, pathway enrichment analysis can:
Identify Affected Biological Processes: Pinpoint specific cellular pathways (e.g., apoptosis, cell cycle, PI3K/Akt signaling) that are significantly modulated by this compound.
Provide Mechanistic Insights: Offer a systems-level understanding of how this compound impacts cellular functions by identifying enriched pathways.
Generate Hypotheses: Suggest specific molecular mechanisms or targets for further experimental validation.
Illustrative Data Table: Enriched Pathways in this compound-Treated Cells
This table provides hypothetical results from a pathway enrichment analysis performed on gene expression data from cells treated with this compound.
| Pathway Name | Pathway ID (e.g., KEGG) | Enrichment Score | P-value | FDR (Adjusted P-value) | Biological Relevance |
| Apoptosis Pathway | hsa04210 | 3.5 | 0.001 | 0.015 | Induction of programmed cell death |
| Cell Cycle Control | hsa04110 | 2.8 | 0.005 | 0.030 | Inhibition of cell proliferation |
| PI3K-Akt Signaling Pathway | hsa04150 | 2.2 | 0.010 | 0.045 | Modulation of cell growth and survival pathways |
| MAPK Signaling Pathway | hsa04010 | 1.9 | 0.025 | 0.070 | Influence on cell proliferation and differentiation |
| DNA Repair Pathway | hsa03410 | 1.5 | 0.050 | 0.090 | Potential impact on genomic stability |
Note: The data presented in this table is illustrative and represents the type of output from pathway enrichment analysis. Pathway IDs and specific scores are hypothetical.
Compound List:
this compound
Dioscin
Diospyrin
8-hydroxydiospyrin
Plumbagin
Guduchi
Betulinic acid
Thymoquinone
Andrographolide
Future Research Directions and Translational Potential in Basic Science
Exploration of Undiscovered Biological Activities
Beyond its established antibacterial and cytotoxic effects, Diosquinone may possess a broader spectrum of biological activities that warrant investigation. The Diospyros genus is known for its diverse phytochemicals with wide-ranging pharmacological profiles, including antiprotozoal, antiviral, and hypoglycemic properties . Future research could systematically screen this compound for these and other potentially undiscovered activities. For instance, its efficacy against viral pathogens, fungal infections, or parasitic organisms could be evaluated. Furthermore, exploring its impact on cellular processes such as cell cycle regulation, differentiation, or specific signaling pathways could reveal novel therapeutic applications, potentially in areas like neuroprotection or immunomodulation.
Investigation of Synergistic Effects with Other Research Compounds
The potential for this compound to act synergistically with other therapeutic agents represents a significant area for future research. Combining this compound with conventional chemotherapeutics or other natural compounds could enhance efficacy, overcome drug resistance, and potentially reduce the required dosages, thereby mitigating adverse effects. Research efforts could focus on identifying compounds that complement this compound's mechanisms of action, whether through targeting different pathways involved in cancer progression or inflammation. Methodologies such as checkerboard assays and the calculation of combination indices (CI) are essential for systematically identifying synergistic, additive, or antagonistic interactions, paving the way for more effective combination therapies.
Development of Advanced Synthetic Methodologies
Currently, this compound is primarily obtained through isolation from natural sources . To facilitate broader research and potential therapeutic development, the establishment of efficient, scalable, and cost-effective synthetic methodologies is crucial. Its complex naphthoquinonylnaphthoquinone epoxide structure presents synthetic challenges. Future research could focus on:
Total Synthesis: Designing novel total synthesis routes that are more atom-economical, environmentally friendly, and amenable to large-scale production.
Semi-synthesis: Developing semi-synthetic approaches that modify more readily available precursors from Diospyros species or other sources.
Biocatalysis: Investigating enzymatic or microbial synthesis pathways, which can offer high selectivity and milder reaction conditions, potentially leading to more sustainable production methods.
Process Optimization: Improving existing isolation and purification techniques to enhance yield and purity, thereby reducing production costs.
Deeper Mechanistic Elucidation of Biological Actions
While this compound demonstrates significant cytotoxic activity, with reported ED50 values as low as 0.18 µg/ml against Human Glioblastoma (U373) cells and 4.5 µg/ml against Hormone-dependent human prostate cancer (LNCaP) cells , the precise molecular mechanisms underlying these effects require deeper investigation. Its anti-inflammatory action, linked to NO reduction , also warrants further exploration into its impact on other pro-inflammatory mediators and signaling pathways, such as TNF-α, IL-6, and NF-κB .
Future research should aim to:
Elucidate Cytotoxicity Mechanisms: Determine whether this compound induces apoptosis, necrosis, or cell cycle arrest, and identify the specific molecular pathways involved, such as caspase activation, DNA damage, or mitochondrial dysfunction. Understanding its interaction with cellular targets is paramount.
Clarify Anti-inflammatory Mechanisms: Investigate the detailed molecular pathways responsible for its anti-inflammatory effects beyond NO reduction, including its modulation of cytokine production and signaling cascades. The role of oxidative stress in its anti-inflammatory action also merits further study .
Establish Structure-Activity Relationships (SAR): Synthesize and evaluate analogues of this compound to pinpoint structural features critical for its biological activity and to establish SAR, which can guide the design of more potent and selective compounds.
Application in Chemical Probe Development for Biological Systems
This compound's potent biological activities and unique chemical structure position it as a valuable lead compound for developing chemical probes. These probes can serve as essential tools for dissecting complex biological systems and identifying molecular targets. Future applications could include:
Target Identification: By conjugating this compound to affinity matrices or fluorescent tags, researchers can employ pull-down assays or fluorescence microscopy to identify its specific molecular targets within cells, thereby elucidating its mechanism of action.
Activity-Based Probes: Development of activity-based probes derived from this compound could enable the detection of specific enzyme activities or cellular states that it influences, providing insights into its functional role.
Bioimaging: If this compound or its derivatives exhibit suitable photophysical properties, they could be engineered into fluorescent probes for live-cell imaging, allowing for the visualization of cellular processes or drug localization within biological systems.
SAR-Guided Probe Design: Leveraging SAR studies will be crucial for designing probes that retain biological activity while incorporating features necessary for effective probing, such as reactive handles for conjugation or cleavable linkers.
Compound List
| Compound Name | Description |
| This compound | Naphthoquinone epoxide isolated from Diospyros species. |
| Diospyrin (B1219850) | Related naphthoquinone, structurally linked to this compound. |
| Plumbagin | Another active naphthoquinone found in Diospyros species. |
| Betulin | Triterpene isolated from Diospyros species. |
| Betulinic acid | Triterpene isolated from Diospyros species. |
| Ursolic acid | Triterpene isolated from Diospyros species. |
| Taraxerol | Triterpenoid isolated from Diospyros species. |
| Oxallobetulin | Triterpenoid isolated from Diospyros species. |
| 7-methyljuglone (B1678795) | Naphthoquinone isolated from Diospyros species. |
| Lup 20(20)-en-3a, 27-diol | Triterpene isolated from Diospyros species. |
| trans-methyl isoeugenol | Constituent of Diospyros fruit oil. |
| β-bisabolene | Constituent of Diospyros fruit oil. |
| Doxorubicin | Anthracycline antineoplastic agent, used as a comparative reference. |
Cytotoxicity Data of this compound
| Cancer Cell Line | ED50 (µg/ml) | Reference(s) |
| Human Glioblastoma (U373) | 0.18 | |
| Hormone-dependent human prostate cancer (LNCaP) | 4.5 |
常见问题
Q. What frameworks (e.g., FINER criteria) guide the formulation of rigorous research questions for this compound’s pharmacological applications?
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